molecular formula C6H12FN B12982766 (1S,3R)-3-Fluorocyclohexan-1-amine CAS No. 1290191-66-0

(1S,3R)-3-Fluorocyclohexan-1-amine

Cat. No.: B12982766
CAS No.: 1290191-66-0
M. Wt: 117.16 g/mol
InChI Key: ZPZKJQKFLQCCMD-RITPCOANSA-N
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Description

(1S,3R)-3-Fluorocyclohexan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom attached to the third carbon of a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-Fluorocyclohexan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone.

    Reduction: The ketone group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The alcohol is then converted to an amine via a substitution reaction using reagents like ammonia or an amine source.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclohexylamine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylamine.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

(1S,3R)-3-Fluorocyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug molecules.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,3R)-3-Fluorocyclohexan-1-amine involves its interaction with biological targets such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design. The compound may act by inhibiting or activating specific pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

    Cyclohexylamine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    3-Fluorocyclohexanol: Contains a hydroxyl group instead of an amine, leading to different applications and reactivity.

    (1R,3S)-3-Fluorocyclohexan-1-amine: The enantiomer of (1S,3R)-3-Fluorocyclohexan-1-amine, which may exhibit different biological activity and selectivity.

Uniqueness: The presence of the fluorine atom in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its non-fluorinated counterparts.

Properties

CAS No.

1290191-66-0

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

(1S,3R)-3-fluorocyclohexan-1-amine

InChI

InChI=1S/C6H12FN/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,8H2/t5-,6+/m1/s1

InChI Key

ZPZKJQKFLQCCMD-RITPCOANSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)F)N

Canonical SMILES

C1CC(CC(C1)F)N

Origin of Product

United States

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